molecular formula C7H11ClSSn B13652007 (3-Chlorothiophen-2-yl)trimethylstannane

(3-Chlorothiophen-2-yl)trimethylstannane

Cat. No.: B13652007
M. Wt: 281.39 g/mol
InChI Key: NZZZNAAQWKFJKY-UHFFFAOYSA-N
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Description

The Significance of Organotin Compounds in Modern Organic Synthesis

Organotin compounds, also known as stannanes, have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. uobabylon.edu.iq These compounds, characterized by a carbon-tin bond, offer a unique combination of stability and reactivity that makes them highly versatile. wikipedia.org They are generally stable to air and moisture, allowing for ease of handling and purification, a significant advantage over many other organometallic reagents. wikipedia.org

The paramount contribution of organotin compounds lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgresearchgate.net This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. orgsyn.org The mild reaction conditions and high functional group tolerance of the Stille reaction have cemented the role of organostannanes as crucial intermediates in the synthesis of complex natural products and conjugated polymers. researchgate.net The reactivity of organostannanes can be tuned by the organic substituents on the tin atom, with trimethylstannyl and tributylstannyl groups being commonly employed. wikipedia.org

The Unique Role of Thiophene (B33073) Derivatives in Chemical Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in various fields of chemical research. nih.govbohrium.comcognizancejournal.com Its unique electronic properties, arising from the participation of sulfur's lone pair electrons in the aromatic system, impart distinct reactivity and characteristics to its derivatives. Thiophene-containing molecules are prevalent in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. wikipedia.orgnih.govnih.gov They exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Beyond pharmaceuticals, thiophene derivatives are at the forefront of materials science. cognizancejournal.com The ability of the thiophene ring to facilitate electron delocalization makes it an excellent building block for conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The planarity and electronic nature of the thiophene unit contribute to the desirable photophysical and electronic properties of these materials.

Positioning of (3-Chlorothiophen-2-yl)trimethylstannane within Halogenated Heteroaromatic Organostannanes

This compound belongs to the class of halogenated heteroaromatic organostannanes. This classification highlights two key structural features that dictate its chemical behavior: the presence of a halogen atom (chlorine) on the thiophene ring and the trimethylstannyl group at a specific position. The chlorine atom acts as a handle for further functionalization and influences the electronic properties of the thiophene ring. The trimethylstannyl group serves as the reactive site for cross-coupling reactions.

The specific substitution pattern, with the trimethylstannyl group at the 2-position and the chlorine at the 3-position, is crucial. This arrangement allows for selective reactions. For instance, in a Stille coupling, the C-Sn bond is typically more reactive than the C-Cl bond under specific catalytic conditions, enabling the selective transfer of the 3-chlorothiophen-2-yl group. This regioselectivity is highly valuable in multi-step syntheses where precise control over bond formation is essential. The synthesis of such halogenated thiophene derivatives can be achieved through various methods, including electrophilic halogenation of thiophene precursors. nih.goviust.ac.iruwf.edu

Historical Perspectives on Organotin Chemistry Relevant to Thiophene Systems

The field of organotin chemistry dates back to the mid-19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. wikipedia.orglupinepublishers.comlupinepublishers.com However, it was not until the 20th century that the synthetic utility of these compounds began to be fully appreciated, largely spurred by the development of the Grignard reaction, which provided a general method for forming carbon-tin bonds. wikipedia.org

A pivotal moment in the history of organotin chemistry was the discovery and development of the Stille reaction in the late 1970s. researchgate.netlibretexts.org This palladium-catalyzed cross-coupling of organostannanes with organic halides revolutionized the synthesis of complex molecules. The application of the Stille reaction to heteroaromatic systems, including thiophenes, opened up new avenues for the construction of novel materials and biologically active compounds. The ability to selectively introduce thiophene moieties into larger molecular frameworks has had a profound impact on the development of conjugated polymers and pharmaceuticals. The historical evolution of organotin chemistry showcases a continuous progression from fundamental discoveries to powerful synthetic methodologies that are now routinely employed in both academic and industrial research. lupinepublishers.comlupinepublishers.com

Compound Data

PropertyValue
Compound Name This compound
CAS Number 157193-77-6
Molecular Formula C₇H₁₁ClSSn
Molecular Weight 281.4 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Purity ≥98% (as per commercial suppliers)

Properties

Molecular Formula

C7H11ClSSn

Molecular Weight

281.39 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C4H2ClS.3CH3.Sn/c5-4-1-2-6-3-4;;;;/h1-2H;3*1H3;

InChI Key

NZZZNAAQWKFJKY-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C=CS1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chlorothiophen 2 Yl Trimethylstannane and Analogous Structures

Direct Stannylation Approaches

Direct stannylation methods offer a straightforward route to carbon-tin bond formation on the thiophene (B33073) ring. These approaches typically involve the generation of a nucleophilic carbon center on the thiophene, which then reacts with an electrophilic tin reagent.

Directed Metalation and Subsequent Quenching with Tin Reagents

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. In the context of thiophene derivatives, the sulfur atom itself can act as a directing group, favoring metalation at the C2 or C5 positions. However, the presence of other substituents can influence the regioselectivity.

For the synthesis of (3-Chlorothiophen-2-yl)trimethylstannane, a common approach involves the lithiation of 3-chlorothiophene (B103000). The chloro substituent at the 3-position directs the lithiation to the C2 position. The resulting 2-lithio-3-chlorothiophene intermediate is then quenched with an electrophilic tin reagent, typically trimethyltin (B158744) chloride, to yield the desired product. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is crucial to prevent side reactions. harvard.edu

General Reaction Scheme: Directed metalation and quenching with tin reagents

Transmetalation Strategies for Carbon-Tin Bond Formation

Transmetalation is another key strategy for the formation of carbon-tin bonds. This process involves the transfer of an organic group from one metal to another. In the synthesis of aryl and heteroaryl stannanes, a common approach is the reaction of an organolithium or Grignard reagent with an organotin halide.

This method is particularly useful when the desired organostannane cannot be readily accessed through direct metalation. For instance, if a specific regioisomer of a lithiated thiophene is difficult to generate selectively, a halogen-metal exchange reaction on a dihalogenated thiophene precursor can provide the necessary organometallic intermediate. This intermediate is then reacted with a trimethyltin halide to afford the target stannane (B1208499).

Synthesis of Halogenated Thiophene Precursors

The availability of appropriately halogenated thiophene precursors is fundamental to the synthesis of this compound and its analogs. The regioselective introduction of halogens onto the thiophene ring is a well-established area of thiophene chemistry.

Regioselective Halogenation of Thiophene Derivatives

The halogenation of thiophene is generally a facile process due to the electron-rich nature of the heterocycle. However, controlling the regioselectivity can be challenging. Direct chlorination of thiophene often leads to a mixture of 2-chloro- and 2,5-dichlorothiophene. google.com To achieve chlorination at the 3-position, indirect methods or the use of specific starting materials and reagents are often necessary.

One approach involves the use of a directing group at the 2-position that can be later removed or transformed. For instance, the chlorination of 2-substituted benzothiophene (B83047) derivatives has been achieved at the C3-position using sodium hypochlorite. nih.govrsc.org While this applies to a fused ring system, the principles of electronic influence can be extended to substituted monocyclic thiophenes.

Functional Group Interconversion Pathways for Halogenated Thiophenes

Functional group interconversions provide alternative routes to halogenated thiophenes that may not be accessible through direct halogenation. A notable example is the synthesis of 3-chlorothiophene-2-carboxylic acid, which can serve as a precursor to 3-chlorothiophene. The synthesis of this carboxylic acid can be achieved from 3-hydroxy-2-methoxycarbonyl-thiophene by reaction with phosphorus pentachloride. prepchem.com Subsequent decarboxylation of 3-chlorothiophene-2-carboxylic acid would yield the desired 3-chlorothiophene.

Another important interconversion is the transformation of a bromo-substituted thiophene to a chloro-substituted one, or the introduction of a halogen via a Sandmeyer-type reaction from an amino-substituted thiophene. For example, aryl-substituted methyl 3-chlorothiophene-2-carboxylates have been prepared from the corresponding 3-aminothiophene-2-carboxylates through diazotization followed by reaction with CuCl. nih.gov

Optimization of Reaction Conditions and Yields in Stannane Synthesis

The efficiency of stannane synthesis is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, base, and catalyst (where applicable) is crucial for maximizing the yield and purity of the desired product.

For the directed metalation approach, the choice of the organolithium reagent and the reaction temperature are critical. The use of n-butyllithium or sec-butyllithium (B1581126) in a non-polar solvent like hexane (B92381) or diethyl ether at low temperatures (-78 °C to -20 °C) is common. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent. baranlab.org

In transmetalation reactions, the nature of the organometallic precursor and the tin halide, as well as the solvent, play significant roles. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

The following tables provide illustrative data on the optimization of reaction conditions for related aryl stannane syntheses, highlighting the impact of various parameters on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Trimethylstannyl Thiophene Derivatives
EntryThiophene SubstrateBase/ReagentSolventTemperature (°C)Time (h)Yield (%)
12-Bromothiophenen-BuLiTHF/Hexane-20190
2Thiophenen-BuLi/TMEDAHexane25285
33-Bromothiophenen-BuLiEther-700.578
Table 2: Effect of Different Parameters on the Yield of Aryl Stannanes
ParameterCondition AYield A (%)Condition BYield B (%)
SolventTHF85Dioxane65
Temperature-78°C920°C75
Basen-BuLi90LDA88

Isolation and Purification Techniques for Organostannyl Thiophenes

The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification. Following the synthetic reaction, the desired organostannyl thiophene is typically present in a mixture containing unreacted starting materials, reagents, catalysts, and by-products. The removal of these impurities is essential to obtain a product of high purity for subsequent applications, such as cross-coupling reactions or further functionalization. The selection of purification techniques is dictated by the physical properties of the target compound (e.g., solid or liquid, volatility, stability) and the nature of the impurities. Standard laboratory procedures such as aqueous work-up, extraction, and drying are routinely employed as initial clean-up steps. orgsyn.orgrsc.org Subsequently, more rigorous purification methods like chromatography, distillation, or recrystallization are utilized.

Chromatographic Methods

Chromatography is the most widely employed technique for the purification of organostannyl thiophenes due to its high resolving power. diva-portal.org

Flash Column Chromatography: This is the predominant method for purifying these compounds on a laboratory scale. orgsyn.org The crude product is adsorbed onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. rsc.orgorgsyn.org The choice of eluent is crucial for achieving good separation. Nonpolar solvents such as petroleum ether or hexanes are often used, sometimes mixed with a slightly more polar solvent like dichloromethane (B109758) or chloroform (B151607) to optimize the elution of the target compound. rsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC). researchgate.net

High-Performance Liquid Chromatography (HPLC): For separations that are difficult to achieve by flash chromatography, preparative HPLC can be employed. diva-portal.org It offers higher resolution and efficiency. Analytical HPLC is also a vital tool for assessing the purity of the final product, with methods developed to separate and quantify various thiophenic compounds. mdpi.com A common setup involves a C18 column with a mobile phase consisting of an acetonitrile/water mixture. mdpi.com

Distillation

For organostannyl thiophenes that are thermally stable liquids, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This technique is particularly useful for separating the product from non-volatile impurities, such as catalyst residues or high-molecular-weight by-products. For instance, substituted chlorothiophenes have been successfully purified by distillation under reduced pressure. orgsyn.org

Recrystallization

When the target organostannyl thiophene is a solid, recrystallization is a powerful technique for achieving high purity. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. A solvent system such as dichloromethane-ethanol has been reported for the recrystallization of substituted thiophene derivatives. rsc.org

Aqueous Work-up and Extraction

Nearly all purification strategies begin with an aqueous work-up. The reaction mixture is typically quenched with water or an aqueous solution to stop the reaction. rsc.org The product is then extracted into an immiscible organic solvent like diethyl ether, dichloromethane, or ethyl acetate (B1210297). orgsyn.orgrsc.orggoogle.com The organic layer is often washed sequentially with water, dilute acidic or basic solutions (e.g., saturated sodium bicarbonate) to remove specific impurities, and finally with brine to facilitate phase separation. orgsyn.orgchemicalbook.com The purified organic extract is then dried over an anhydrous agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) before the solvent is removed under reduced pressure. orgsyn.orgrsc.org

The following table summarizes purification techniques applied to various thiophene structures analogous to the subject compound.

Compound NamePurification MethodSpecific Conditions
bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiopheneColumn Chromatography followed by RecrystallizationStationary Phase: Silica Gel; Eluent: Petroleum ether:Chloroform (1:1); Recrystallization Solvent: Dichloromethane-ethanol. rsc.org
2-ChloromethylthiopheneExtraction and Vacuum DistillationExtracted with ether, washed with water and NaHCO₃ solution, dried over CaCl₂, and distilled at 73–75°C / 17 mm Hg. orgsyn.org
A cyano-substituted bis(3-dodecylthiophen-2-yl)thiophene derivative (T4-2CN)Column ChromatographyStationary Phase: Silica Gel; Eluent: Petroleum ether:CH₂Cl₂ (1:1). rsc.org
2-ChlorothiopheneExtraction and Solvent EvaporationExtracted with ethyl acetate, washed with saturated salt water, and solvent evaporated. google.com
3-Chlorothiophene-2-carboxylic acidFiltration and AcidificationThe crude product was treated with active carbon in a sodium bicarbonate solution, filtered, and the filtrate was acidified to precipitate the pure product. prepchem.com

Reactivity and Mechanistic Investigations of 3 Chlorothiophen 2 Yl Trimethylstannane

Palladium-Catalyzed Cross-Coupling Reactions

(3-Chlorothiophen-2-yl)trimethylstannane is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. Its reactivity is primarily exploited through the Stille coupling, although its relationship with other major cross-coupling reactions is also of significant interest.

Stille Coupling (Stille-Migita-Kosugi Coupling) with Electrophilic Partnerswikipedia.orgorganicreactions.org

The Stille reaction is a powerful and widely used method in organic synthesis that forms a carbon-carbon bond by coupling an organotin compound with an organic electrophile, catalyzed by a palladium complex. wikipedia.orgthermofisher.com Organostannanes like this compound are valued for their stability in the presence of air and moisture and their compatibility with a wide array of functional groups, which often eliminates the need for protecting groups. organicreactions.orgthermofisher.comnrochemistry.com

The Stille reaction is highly versatile, accommodating a wide range of electrophilic partners. libretexts.org this compound is expected to couple effectively with various sp²-hybridized carbon electrophiles. The typical reactivity order for the halide leaving group is I > Br > OTf >> Cl. libretexts.org

Aryl Halides: A broad spectrum of aryl halides, including iodides, bromides, and even the less reactive chlorides, can be used as coupling partners. nih.govorgsyn.org The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl ring. nih.gov The coupling with aryl chlorides, which are often more economical, has been made possible through the development of advanced catalytic systems. orgsyn.org

Vinyl Halides: Vinyl halides are also common substrates, enabling the synthesis of substituted alkenes. The stereochemistry of the vinyl partner is generally retained throughout the reaction process. wikipedia.org

Other Electrophiles: The scope extends to acyl chlorides, which yield ketones, as well as allyl and benzyl (B1604629) halides. wikipedia.orglibretexts.org

Table 1: Representative Electrophilic Partners for Stille Coupling

Electrophile Class Example Expected Product with this compound
Aryl Iodide Iodobenzene 2-Phenyl-3-chlorothiophene
Aryl Bromide 4-Bromotoluene 2-(4-Tolyl)-3-chlorothiophene
Aryl Chloride 4-Chlorobenzonitrile 2-(4-Cyanophenyl)-3-chlorothiophene
Vinyl Bromide (E)-β-Bromostyrene (E)-2-(2-Styryl)-3-chlorothiophene

The efficiency of the Stille coupling is critically dependent on the choice of the palladium catalyst and associated ligands. orgsyn.org

Palladium Source: Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. libretexts.org Commonly used sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orguwindsor.ca Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) are reduced in situ to the active Pd(0) species. libretexts.org

Additives: In certain cases, additives can enhance the reaction rate. Copper(I) iodide (CuI) is a common co-catalyst that is believed to accelerate the transmetalation step, which is often rate-limiting. harvard.edu The presence of fluoride (B91410) ions, from sources like cesium fluoride (CsF), can also increase the rate by forming a hypervalent tin species that is more reactive in the transmetalation step. uwindsor.caharvard.edu

Table 2: Common Catalytic Systems for Stille Coupling

Palladium Source Ligand Additive(s) Typical Substrates
Pd(PPh₃)₄ Triphenylphosphine (PPh₃) None Aryl/Vinyl Iodides & Bromides
Pd₂(dba)₃ Triphenylarsine (AsPh₃) CuI Aryl/Vinyl Bromides & Triflates

The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving three key steps. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) catalyst. This step forms a 16-electron Pd(II) intermediate, typically with a square planar geometry. libretexts.org The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer. libretexts.orguwindsor.ca

Transmetalation: This is often the rate-determining step of the cycle. wikipedia.org The organostannane, this compound, exchanges its organic group with the halide on the palladium complex. nrochemistry.com The mechanism of this step can vary, but an associative pathway involving a transient, pentavalent palladium species is common. wikipedia.org The relative rate of transfer for groups attached to tin is generally alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl. harvard.edu

Reductive Elimination: In the final step, the two organic groups (R¹ and the 3-chloro-2-thienyl group) on the Pd(II) complex are coupled, forming a new carbon-carbon bond. nrochemistry.com This process regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. The reductive elimination typically proceeds from a cis-orientation of the two organic ligands. libretexts.org

Exploration of Other Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Kumada)wikipedia.orgnih.govresearchgate.netlibretexts.org

While the Stille coupling is the primary reaction for organostannanes, the chemical principles are related to other major palladium- and nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org It is often preferred over the Stille reaction due to the lower toxicity of boron byproducts. youtube.com Although this compound does not participate directly, it could potentially be converted into the corresponding thiophene (B33073) boronic acid or ester, which would then be a suitable substrate for Suzuki coupling.

Negishi Coupling: The Negishi coupling utilizes highly reactive organozinc reagents. wikipedia.orgorganic-chemistry.org These reagents are less tolerant of functional groups compared to organostannanes but often react faster and under milder conditions. wikipedia.org An organostannane can be converted into an organozinc reagent via transmetalation with a zinc salt, thereby allowing it to participate indirectly in a Negishi-type coupling. organicreactions.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium complexes. researchgate.net This method is effective for creating C-C bonds with thiophene derivatives. nih.gov For instance, 3-halothiophenes can be coupled with alkyl or aryl Grignard reagents to produce 3-substituted thiophenes, demonstrating a powerful method for functionalizing the thiophene core, albeit not directly involving the stannane (B1208499) moiety. researchgate.netrsc.org

Table 3: Comparison of Major Cross-Coupling Reactions

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Stille Organotin (R-SnR'₃) High functional group tolerance; stable reagents Toxic tin byproducts; often slower
Suzuki-Miyaura Organoboron (R-B(OH)₂) Low toxicity; stable reagents; commercially available Requires a base, which can limit substrate scope
Negishi Organozinc (R-ZnX) High reactivity; broad scope including sp³ carbons Air and moisture sensitive reagents

| Kumada | Organomagnesium (R-MgX) | Highly reactive nucleophiles; economical | Low functional group tolerance |

Electrophilic Destannylation and Substitutions

Beyond palladium-catalyzed couplings, the carbon-tin bond in this compound is susceptible to cleavage by various electrophiles. This reaction, known as electrophilic destannylation (or substitution), replaces the trimethylstannyl group with an electrophile (E), providing a direct route to other 2-substituted 3-chlorothiophenes.

The general mechanism involves the attack of the electrophile on the electron-rich carbon atom bonded to the tin. The trimethylstannyl group is an excellent leaving group, which facilitates the reaction. This process is a classic example of an electrophilic aromatic substitution where the stannyl (B1234572) group, rather than a hydrogen atom, is replaced.

Common electrophiles used in destannylation reactions include:

Protons (Protodestannylation): Treatment with an acid (e.g., HCl) replaces the -SnMe₃ group with a hydrogen atom, yielding 3-chlorothiophene (B103000).

Halogens (Halodestannylation): Reaction with elemental halogens like iodine (I₂), bromine (Br₂), or sources of electrophilic chlorine replaces the stannyl group with a halogen atom, yielding 2-halo-3-chlorothiophenes.

Other Electrophiles: A variety of other electrophiles can be used, allowing for the introduction of diverse functional groups onto the thiophene ring.

Table 4: Potential Electrophilic Destannylation Reactions

Electrophile Reagent Example Product
Proton (H⁺) Hydrochloric Acid (HCl) 3-Chlorothiophene
Iodine (I⁺) Iodine (I₂) 3-Chloro-2-iodothiophene
Bromine (Br⁺) Bromine (Br₂) 2-Bromo-3-chlorothiophene

This reactivity provides a complementary pathway to cross-coupling for the functionalization of the 3-chlorothiophene scaffold, making this compound a valuable and versatile synthetic intermediate.

Nucleophilic Pathways and Reactions with Organometallic Reagents

The primary nucleophilic pathway for this compound involves its participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. libretexts.orgwikipedia.org In this context, the organostannane acts as the nucleophilic component, transferring the 3-chlorothiophen-2-yl group to an electrophilic partner, typically an organic halide or triflate. wikipedia.org The reaction is of significant synthetic utility for the formation of carbon-carbon bonds. organic-chemistry.org

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic electrophile (R'-X) to a Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org

Transmetalation : This is the crucial step where the organostannane's nucleophilicity is expressed. The 3-chlorothiophen-2-yl group is transferred from the tin atom to the palladium center, displacing the halide or pseudohalide (X). This forms a new Pd(II) complex containing both the R' group from the electrophile and the 3-chlorothiophen-2-yl group. The reactivity of organostannanes in this step is a key factor, with trimethylstannyl compounds often showing higher reactivity than their tributylstannyl counterparts. wikipedia.org

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product (R'-3-chlorothiophen-2-yl) and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

The versatility of the Stille coupling allows for the use of a wide array of electrophiles with this compound, leading to the synthesis of diverse 2-substituted-3-chlorothiophenes. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and materials for organic electronics.

Table 1: Examples of Stille Coupling Reactions with Thiophene Stannanes
OrganostannaneElectrophile Partner (R'-X)Palladium CatalystProductYield (%)
This compoundAryl IodidePd(PPh₃)₄2-Aryl-3-chlorothiopheneTypically high
This compoundVinyl BromidePdCl₂(PPh₃)₂2-Vinyl-3-chlorothiopheneVariable
(Thiophen-2-yl)trimethylstannaneAcyl ChloridePd(PPh₃)₄2-Acylthiophene76-99 libretexts.org
(3-Hexylthiophen-2-yl)trimethylstannaneBenzyl BromidePd(dba)₂2-Benzyl-3-hexylthiopheneGenerally good

Radical Reactions Involving Organotin Species

While the primary pathway for Stille coupling is ionic, the potential for radical mechanisms exists, particularly as side reactions. wikipedia.org Organotin compounds, including this compound, can be involved in radical processes. One of the most common side reactions in Stille coupling is the homocoupling of the organostannane reagent to form a dimer (in this case, bis(3-chlorothiophen-2-yl)). wikipedia.org

This homocoupling is believed to occur via two main mechanisms, one of which involves a radical process:

Reaction with Pd(II) precatalyst : Two equivalents of the organostannane can react with the Pd(II) species, leading to reductive elimination of the dimer. wikipedia.org

Radical Pathway : The Pd(0) catalyst can initiate a radical process, leading to the formation of the homocoupled product. wikipedia.org

The formation of tin-centered radicals (R₃Sn•) can occur through various initiation methods, such as thermolysis or photolysis, although these conditions are less common in standard Stille reactions. The carbon-tin bond is relatively weak and can undergo homolytic cleavage. Once formed, a thiophenyl radical could potentially propagate a radical chain reaction. However, in the context of palladium-catalyzed cross-coupling, these radical pathways are generally considered minor and undesirable, as they reduce the yield of the desired cross-coupled product.

Chemo- and Regioselectivity in Transformations Involving the Chlorothiophene Moiety

The structure of this compound presents interesting questions of selectivity due to the presence of two distinct reactive sites: the C-Sn bond at the 2-position and the C-Cl bond at the 3-position.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a typical Stille coupling reaction, the C(sp²)-Sn bond is significantly more reactive towards the transmetalation step with the palladium catalyst than the C(sp²)-Cl bond is towards oxidative addition. organic-chemistry.org This high degree of chemoselectivity is a cornerstone of the Stille reaction's utility, allowing for the precise coupling at the stannylated position while leaving the chloro-substituent intact.

The general order of reactivity for transmetalation is alkynyl > alkenyl > aryl > allyl > benzyl > alkyl. wikipedia.org The 3-chlorothiophen-2-yl group falls under the "aryl" (or heteroaryl) category, which is highly effective. Conversely, the oxidative addition of aryl chlorides to Pd(0) is often slow and requires specialized, electron-rich phosphine (B1218219) ligands or higher temperatures. nih.gov Therefore, under standard Stille conditions, the reaction overwhelmingly proceeds via the C-Sn bond.

Table 2: Factors Influencing Chemoselectivity
FactorFavors C-Sn Bond Reactivity (Stille Coupling)Favors C-Cl Bond Reactivity (Oxidative Addition)
Catalyst SystemStandard Pd(0) catalysts like Pd(PPh₃)₄Pd(0) with bulky, electron-rich ligands (e.g., Buchwald-type ligands)
Reaction TemperatureMild to moderate temperatures (50-100 °C)Higher temperatures may be required
Nature of OrganostannaneHigh lability of the C-Sn bondLess relevant as C-Cl reactivity is the focus

Regioselectivity in this context is inherently controlled by the structure of the starting material. The trimethylstannyl group is located at the 2-position, and the palladium-catalyzed cross-coupling reaction is highly regioselective, meaning the new carbon-carbon bond forms specifically at the site of the C-Sn bond. This provides a reliable method for synthesizing 2-substituted-3-chlorothiophenes. The regioselectivity of the oxidative addition step has also been investigated in other systems, but in this molecule, the chemoselectivity ensures that the reaction occurs at the tin-bearing carbon. uwindsor.ca

Applications in Advanced Organic Synthesis and Materials Science

Construction of Functionalized Oligothiophenes and Polythiophenes

The primary application of (3-chlorothiophen-2-yl)trimethylstannane lies in its ability to form carbon-carbon bonds, enabling the construction of precisely defined thiophene-based oligomers and polymers. These materials are of significant interest due to their electronic and optical properties.

The Stille reaction is a powerful method for creating C-C bonds and is extensively used to synthesize donor-acceptor substituted oligothiophenes. scispace.com this compound serves as a critical precursor in the iterative Stille coupling process for the controlled, step-wise synthesis of oligothiophenes. The trimethylstannyl group acts as the nucleophilic component that undergoes transmetalation with a palladium catalyst, which then couples with an electrophilic partner, typically an aryl or heteroaryl halide. wikipedia.org

This methodology allows for the precise placement of the 3-chlorothiophene (B103000) unit within an oligomeric chain. By carefully selecting the coupling partners in each step, chemists can construct oligothiophene scaffolds with a predetermined sequence, length, and substitution pattern. This level of control is crucial for fine-tuning the electronic properties of the final molecule for applications in molecular electronics. rsc.org The synthesis of such tailored oligothiophenes is advantageous for creating materials with specific functions. sigmaaldrich.com

Table 1: Stille Coupling Reaction Parameters

Parameter Description Typical Conditions Reference
Catalyst Palladium(0) complex Pd(PPh₃)₄, Pd₂(dba)₃ wiley-vch.de
Ligand Phosphine-based PPh₃, P(t-Bu)₃ wiley-vch.de
Solvent Anhydrous, non-polar or polar aprotic Toluene, THF, DMF scispace.comresearchgate.net

| Temperature | Varies depending on substrates | 80°C to reflux | scispace.com |

This compound is also employed as a monomer in Stille polycondensation reactions to produce poly(3-chlorothiophene) and related copolymers. wiley-vch.de These polymers are part of a broader class of π-conjugated systems known for their semiconducting properties. The polymerization involves the reaction of a distannylated monomer with a dihalogenated monomer, or the self-condensation of a monomer containing both a stannane (B1208499) and a halide.

The resulting polythiophenes possess a conjugated backbone that allows for the delocalization of π-electrons, which is essential for charge transport. nih.gov The presence of the chlorine atom at the 3-position of the thiophene (B33073) ring can influence the polymer's electronic properties, solubility, and morphology. Different polymerization techniques, such as catalyst-transfer polymerization, can provide control over the polymer's molecular weight and regioregularity, which are critical factors for device performance. rsc.orgumich.edu

Precursor for Advanced Functional Materials

The oligomers and polymers synthesized from this compound are valuable precursors for a variety of advanced functional materials with applications in electronics and optoelectronics.

Thiophene-based conjugated materials are fundamental components in a range of organic electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.comrsc.org The polymers and oligomers derived from this compound serve as the active semiconducting layer in these devices. wiley-vch.de

The performance of these materials is dictated by their electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The introduction of the electron-withdrawing chloro group can modulate these energy levels, thereby tuning the material's charge injection and transport properties to better suit specific device architectures. mdpi.com

Table 2: Applications of Thiophene-Based Materials

Application Area Material Type Function Reference
Organic Electronics Oligothiophenes, Polythiophenes Active semiconducting layer in OFETs sigmaaldrich.com
Optoelectronics Functionalized Polythiophenes Light-emitting layer in OLEDs, Photoactive layer in OPVs wiley-vch.demdpi.com

This compound can be a component in the synthesis of donor-acceptor (D-A) type polymers, which are a class of charge transfer polymers. nih.gov In these materials, electron-rich (donor) and electron-poor (acceptor) units are arranged alternately along the polymer backbone. The 3-chlorothiophene unit can act as a modified donor or be part of a more complex monomer that contributes to the charge transfer characteristics of the polymer. These polymers are designed to facilitate efficient charge separation and transport, which is highly desirable for applications in organic solar cells. rsc.org The interaction between the donor and acceptor moieties can lead to the formation of charge-transfer complexes that absorb light in the visible and near-infrared regions of the electromagnetic spectrum. rsc.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in materials science, this compound is a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its ability to participate in Stille cross-coupling reactions allows for the incorporation of the 3-chlorothiophene moiety into larger, more intricate molecular frameworks. scispace.com This is particularly useful in medicinal chemistry and drug discovery, where thiophene rings are common scaffolds in biologically active compounds. mdpi.com For instance, it can be used to synthesize precursors for agrochemicals or pharmaceuticals where the specific substitution pattern on the thiophene ring is crucial for the molecule's activity. mdpi.com The Stille coupling provides a reliable and versatile method for constructing these complex structures under mild conditions that tolerate other functional groups within the molecule. scispace.com

Accessing Multi-functionalized Thiophene Architectures

The structure of this compound, featuring both a reactive trimethylstannyl group and a chloro substituent on a thiophene ring, makes it an ideal substrate for creating diverse and complex thiophene-based molecules. The primary method for achieving this is the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orglibretexts.org

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. libretexts.org In this case, the trimethylstannyl group on the thiophene ring is the reactive site for transmetalation with a palladium catalyst. wikipedia.orguwindsor.ca This allows for the formation of a new carbon-carbon bond at the 2-position of the thiophene ring. The reaction is highly valued for its tolerance of a wide variety of functional groups, enabling its application in the synthesis of highly functionalized molecules. uwindsor.ca

The catalytic cycle of the Stille reaction can be summarized in three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X). wikipedia.orglibretexts.org

Transmetalation: The organostannane reagent, this compound, transfers the chlorothiophene group to the palladium center. wikipedia.orguwindsor.ca

Reductive Elimination: The two organic groups coupled to the palladium center are eliminated to form the final product (R¹-R²) and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The presence of the chlorine atom at the 3-position provides a secondary site for functionalization. After the initial Stille coupling at the 2-position, the chloro group can participate in subsequent cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or another Stille coupling. This sequential, site-selective functionalization is a powerful strategy for accessing di- and tri-substituted thiophenes with precise control over the substituent placement.

Below is a table illustrating the versatility of this compound in Stille coupling reactions with various partners.

Electrophilic Partner (R-X)Palladium Catalyst/LigandProduct TypePotential Application
Aryl IodidePd(PPh₃)₄2-Aryl-3-chlorothiopheneOrganic electronics, liquid crystals
Vinyl BromidePdCl₂(dppf)2-Alkenyl-3-chlorothiophenePolymer building blocks, dyes
Acyl ChloridePd(PPh₃)₄ / CuI2-Acyl-3-chlorothiophenePharmaceutical intermediates
Heteroaryl BromidePd₂(dba)₃ / P(t-Bu)₃2-Heteroaryl-3-chlorothiopheneBioactive molecules, ligands

This step-wise approach allows for the construction of complex thiophene architectures that would be difficult to synthesize using other methods. The ability to introduce different functional groups at specific positions is crucial for tuning the electronic and physical properties of the resulting molecules for applications in materials science and medicinal chemistry.

Synthesis of Scaffolds for Bioactive Molecules

Thiophene and its derivatives are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals. The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is often incorporated into drug candidates to modulate their pharmacological properties. The synthesis of novel thiophene-containing compounds is therefore of significant interest in medicinal chemistry. mdpi.com

This compound serves as a key starting material for the synthesis of molecular scaffolds that can be further elaborated into potential therapeutic agents. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds for biological screening. researchgate.net

The Stille coupling reaction provides a robust method for incorporating the 3-chlorothiophene unit into larger, more complex structures. orgsyn.org For instance, coupling this stannane with a suitable aryl or heteroaryl halide can generate a biaryl scaffold. This type of structure is common in many classes of drugs. The chlorine atom can then be used as a handle for introducing further diversity, for example, by introducing amine groups via Buchwald-Hartwig amination, which is a common feature in many kinase inhibitors.

The following table outlines a hypothetical synthetic route towards a library of potential bioactive molecules starting from this compound.

StepReaction TypeReactantsIntermediate/ProductPurpose
1Stille CouplingThis compound + 4-Bromopyridine2-(Pyridin-4-yl)-3-chlorothiopheneGeneration of a core hetero-biaryl scaffold
2aSuzuki CouplingIntermediate from Step 1 + Phenylboronic acid2-(Pyridin-4-yl)-3-phenylthiopheneIntroduction of aryl diversity at the 3-position
2bBuchwald-HartwigIntermediate from Step 1 + AnilineN-phenyl-2-(pyridin-4-yl)thiophen-3-amineIntroduction of amine diversity at the 3-position
2cSonogashira CouplingIntermediate from Step 1 + Phenylacetylene2-(Pyridin-4-yl)-3-(phenylethynyl)thiopheneIntroduction of alkynyl diversity at the 3-position

This modular approach, enabled by the specific reactivity of this compound, allows medicinal chemists to rapidly generate a multitude of derivatives for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Contributions to Catalysis and Reagent Development

While this compound is not a catalyst itself, its development and application are intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions. Its primary contribution lies in its role as a highly effective and versatile reagent that expands the scope and utility of these catalytic methods.

Organostannanes, like the subject compound, are crucial reagents for the Stille reaction. wikipedia.org They are valued for their stability to air and moisture, which makes them easier to handle compared to other organometallic reagents like organolithiums or Grignards. wikipedia.org The development of a diverse palette of organostannane reagents, including functionalized heterocyclic variants such as this compound, has been a key factor in the widespread adoption of the Stille coupling in academic and industrial research. orgsyn.org

The existence of this specific reagent contributes to the field in several ways:

Broadening Substrate Scope: It provides a reliable method for incorporating the 3-chlorothiophene moiety into target molecules. This specific building block allows chemists to explore chemical space that might otherwise be inaccessible.

Driving Catalyst Innovation: The need to couple challenging substrates, including electron-rich heterocycles or sterically hindered partners, drives the development of new and more efficient palladium catalysts and ligands. The use of reagents like this compound in complex syntheses helps to identify the limitations of current catalytic systems, thereby spurring further innovation in ligand design and catalyst development. nih.gov

In essence, this compound is a prime example of how the development of specialized reagents is crucial for the advancement and application of catalytic methods in modern organic synthesis.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms in the molecule. The spectrum of (3-Chlorothiophen-2-yl)trimethylstannane is expected to show two distinct signals for the thiophene (B33073) ring protons and a sharp, intense signal for the protons of the three methyl groups attached to the tin atom. The protons of the trimethylstannyl group typically appear as a singlet in the upfield region (around 0.3-0.4 ppm), often with satellite peaks resulting from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The two aromatic protons on the thiophene ring will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. docbrown.info For this compound, distinct signals are expected for the methyl carbons of the trimethylstannyl group and the four different carbon atoms of the 3-chlorothiophene (B103000) ring. The carbon directly bonded to the tin atom will show a particularly large coupling constant (¹J(¹¹⁹Sn-¹³C)). huji.ac.il

¹¹⁹Sn NMR Spectroscopy : As tin has NMR-active isotopes like ¹¹⁹Sn, direct observation of the tin nucleus provides valuable information. huji.ac.il The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the electronic environment around the tin atom, making it a key diagnostic tool for confirming the formation of the organotin compound. rsc.orgresearchgate.net The chemical shift for this type of compound typically falls within a characteristic range for tetraorganostannanes. huji.ac.il

Table 1: Representative ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Sn(CH₃)₃ ~0.35 Singlet (with Sn satellites) ²J(¹¹⁹Sn-¹H) ≈ 50-60 Hz
Thiophene H-4 ~6.9-7.0 Doublet ³J(H-H) ≈ 5-6 Hz

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation patterns. The technique provides a precise mass-to-charge ratio (m/z) for the molecular ion, which should correspond to the compound's calculated molecular weight (281.4 g/mol ). cymitquimica.com The isotopic distribution pattern is particularly informative due to the presence of chlorine (³⁵Cl and ³⁷Cl) and tin, which has several stable isotopes. The fragmentation in the mass spectrometer typically involves the sequential loss of methyl groups from the parent ion.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion Formula Description
[M]⁺ [C₇H₁₁ClSSn]⁺ Molecular Ion
[M - CH₃]⁺ [C₆H₈ClSSn]⁺ Loss of one methyl group
[M - 2CH₃]⁺ [C₅H₅ClSSn]⁺ Loss of two methyl groups

Chromatographic Methods for Analysis and Purification (e.g., GPC for polymer analysis)

Chromatographic techniques are essential for both assessing the purity of this compound and for purifying it from reaction mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the purity of the monomer. These methods separate the target compound from starting materials, byproducts, and other impurities, allowing for quantitative assessment of purity.

Gel Permeation Chromatography (GPC) : While not used for the analysis of the monomer itself, GPC is a crucial technique for characterizing the polymers synthesized from this compound. lcms.cz This size-exclusion chromatography method separates polymer chains based on their hydrodynamic volume in solution, providing critical data on the molecular weight distribution (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw)) and the polydispersity index (PDI = Mw/Mn) of the resulting polythiophenes. ufl.eduhpst.cz This information is vital as the molecular weight of a conjugated polymer directly influences its electronic and physical properties.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. libretexts.orgpcbiochemres.comresearchgate.net For this compound, the IR spectrum would display characteristic peaks confirming the presence of the thiophene ring and the trimethylstannyl group.

Table 3: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3100 C-H stretch Aromatic (Thiophene)
~2980-2850 C-H stretch Aliphatic (Methyl)
~1500-1400 C=C stretch Aromatic (Thiophene)
~1200-1000 C-S stretch Thiophene
~800-700 C-Cl stretch Chloro-substituent

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, chlorine, sulfur, and tin) in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₇H₁₁ClSSn). A close match between the experimental and theoretical values serves as fundamental proof of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 29.88%
Hydrogen H 1.01 3.94%
Chlorine Cl 35.45 12.60%
Sulfur S 32.07 11.40%

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* electronic transitions within the conjugated thiophene ring. The position of the maximum absorption wavelength (λmax) provides information about the electronic structure of the molecule. This technique is especially important for characterizing the conjugated polymers derived from this monomer, where the extension of conjugation leads to a significant red-shift (shift to longer wavelengths) of the absorption maximum.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies (for derived materials)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. While of limited use for the volatile monomer itself, TGA is critical for evaluating the thermal stability of polymers synthesized from this compound. By heating a polymer sample under a controlled atmosphere, TGA can determine its decomposition temperature, which is a key indicator of its stability and suitability for applications in electronic devices that may operate at elevated temperatures. researchgate.net The analysis reveals the temperature at which the material begins to degrade, providing a quantitative measure of its thermal robustness.

Computational and Theoretical Investigations of 3 Chlorothiophen 2 Yl Trimethylstannane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (3-Chlorothiophen-2-yl)trimethylstannane, these calculations can predict key structural parameters and electronic features.

Table 1: Predicted Molecular Geometry of this compound (Illustrative Data)

ParameterPredicted Value
C2-Sn Bond Length~2.15 Å
C3-Cl Bond Length~1.74 Å
S-C2 Bond Length~1.77 Å
C2-C3 Bond Length~1.38 Å
C2-S-C5 Bond Angle~92.2°
S-C2-C3 Bond Angle~111.5°
Cl-C3-C2 Bond Angle~125.0°

Note: These values are illustrative and based on DFT calculations of related substituted thiophenes.

The electronic structure is elucidated through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the thiophene (B33073) ring and the tin atom, while the LUMO is likely centered on the thiophene ring, particularly the carbon atoms bearing the chloro and stannyl (B1234572) groups.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT studies are a cornerstone for understanding the reactivity and selectivity of chemical compounds. By calculating various molecular properties and descriptors, insights into how this compound will behave in chemical reactions can be gained.

The HOMO and LUMO energies are fundamental in predicting a molecule's ability to donate or accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. These values are critical in understanding the compound's role in reactions like the Stille coupling, where it acts as the organostannane component.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted Value (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap4.70

Note: These values are illustrative and based on DFT calculations of related substituted thiophenes.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the region around the tin atom and the thiophene ring is expected to be electron-rich (nucleophilic), while the areas around the chlorine atom will be more electron-deficient (electrophilic).

DFT calculations can also be employed to investigate the selectivity of reactions. For instance, in cross-coupling reactions, DFT can help predict whether the coupling will preferentially occur at the C-Sn bond over other potential reaction sites. This is achieved by calculating the activation energies for different reaction pathways.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a step-by-step understanding of how chemical reactions occur. For this compound, this is particularly relevant for its application in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. The mechanism of the Stille reaction has been extensively studied through computational methods. pdx.edu

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. pdx.edu Computational modeling can be used to:

Characterize Intermediates: The structures and energies of the various palladium intermediates formed during the catalytic cycle can be calculated.

Determine Transition States: The transition state structures and their corresponding activation energies for each step can be determined. This helps in identifying the rate-determining step of the reaction.

Evaluate Ligand Effects: The influence of different phosphine (B1218219) ligands on the palladium catalyst can be modeled to understand how they affect the reaction rate and selectivity.

For the reaction involving this compound, computational studies can elucidate the energetics of the transmetalation step, where the thiophenyl group is transferred from the tin atom to the palladium center. The presence of the chloro substituent can influence the electronic properties of the thiophene ring and thus affect the rate of this crucial step.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. inpressco.com

For this compound, the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra can be predicted. These predictions are valuable for confirming the structure of the compound and for assigning experimental spectra. The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Thiophene H47.10128.5
Thiophene H57.35130.0
Thiophene C2-135.0
Thiophene C3-129.0
Sn(CH₃)₃0.35-8.5

Note: These values are illustrative and based on GIAO calculations of related organotin compounds and substituted thiophenes. Chemical shifts are relative to TMS.

The predicted spectra can also provide insights into the electronic environment of the different nuclei. For example, the chemical shift of the tin-bound methyl protons and carbons can be sensitive to the substituents on the thiophene ring.

Conformational Analysis and Steric Effects

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the C2-Sn bond.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. The steric bulk of the trimethylstannyl group and the adjacent chloro substituent will play a significant role in determining the preferred conformation.

The steric effects arising from the interaction between the trimethylstannyl group and the chloro substituent can influence the reactivity of the molecule. For instance, a particular conformation might be more favorable for the approach of the palladium catalyst during the transmetalation step of the Stille reaction. Understanding these steric interactions is crucial for optimizing reaction conditions and predicting product outcomes. While detailed conformational studies on this specific molecule are not widely published, the principles of steric hindrance and electrostatic repulsion between the bulky, electron-rich trimethylstannyl group and the electronegative chlorine atom would be the guiding factors in such an analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-chlorothiophen-2-yl)trimethylstannane, and how do catalyst systems influence yield and purity?

  • Methodology : The compound is typically synthesized via Stille coupling precursors. A common approach involves reacting 3-chlorothiophene derivatives with trimethyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Solvents like tetrahydrofuran (THF) or toluene are used, with reaction times varying between 12–48 hours at 60–80°C . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of thiophene to tin reagent) and catalyst loading (1–5 mol%). Monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity product .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodology : Organotin compounds are moisture- and oxygen-sensitive. Storage recommendations include:

  • Inert Atmosphere : Use argon or nitrogen-filled gloveboxes for weighing and reactions.
  • Low-Temperature Storage : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent Stability : Dissolve in anhydrous THF or dichloromethane for long-term stability.
    Contamination with protic solvents (e.g., water, alcohols) must be avoided to prevent decomposition .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show signals for the thiophene ring (δ 6.8–7.2 ppm) and trimethyltin group (δ 0.3–0.6 ppm). ¹¹⁹Sn NMR can confirm tin coordination (δ ~0 ppm for trimethyltin) .
  • X-ray Crystallography : Single crystals grown via slow evaporation (hexane/CH₂Cl₂) can be analyzed using SHELX software for structure refinement. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions (e.g., Sn–Cl contacts) .

Advanced Research Questions

Q. How does the 3-chloro substituent on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The chloro group acts as a directing moiety, enhancing regioselectivity in Stille couplings. For example, in palladium-catalyzed reactions with aryl halides, the chlorine substituent stabilizes transition states via electron-withdrawing effects, favoring C–C bond formation at the 2-position of the thiophene ring. Comparative studies with non-chlorinated analogs show a 20–30% increase in coupling efficiency .

Q. What mechanistic insights exist for transmetallation steps involving this compound in catalytic cycles?

  • Methodology : Kinetic studies using ¹¹⁹Sn NMR and DFT calculations reveal a two-step transmetallation mechanism:

Oxidative Addition : Pd⁰ inserts into the Sn–C bond, forming a Pd–Sn intermediate.

Reductive Elimination : The Pd center transfers the thiophene moiety to the coupling partner.
Solvent polarity (e.g., DMF vs. THF) significantly impacts the rate of tin dissociation .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the electronic properties of this compound for materials science applications?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the HOMO-LUMO gap, highlighting the electron-deficient nature of the chlorothiophene ring. Molecular dynamics simulations (e.g., using GROMACS) assess solubility and aggregation behavior in polymer matrices, relevant for organic photovoltaics .

Q. How do researchers resolve contradictions in reported reaction parameters (e.g., solvent, temperature) for synthesizing derivatives of this compound?

  • Methodology : Systematic variation studies (e.g., Design of Experiments, DoE) identify critical factors. For instance:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) may favor Sn–C cleavage over non-polar alternatives.
  • Temperature : Elevated temperatures (80°C) reduce reaction time but risk tin reagent decomposition.
    Contradictions in literature data often arise from differences in catalyst purity or moisture content .

Q. What advanced analytical techniques are recommended for assessing trace impurities in this compound?

  • Methodology :

  • GC-MS : Detects volatile byproducts (e.g., trimethyltin chloride) with detection limits <0.1%.
  • ICP-OES : Quantifies residual tin catalysts (e.g., Pd or Cu) at ppm levels.
  • HPLC-PDA : Monitors non-volatile impurities using C18 columns (acetonitrile/water gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.